molecular formula C14H19FN2O3 B2606903 2-(Butylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid CAS No. 1048006-28-5

2-(Butylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

Cat. No. B2606903
CAS RN: 1048006-28-5
M. Wt: 282.315
InChI Key: NPPDBHPWWGZWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an amino acid derivative with a butylamino group, a 3-fluorophenylamino group, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino groups might participate in reactions with electrophiles, while the carboxylic acid group could undergo reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid could impact its solubility .

Scientific Research Applications

Development of Sensitive Analytical Tools

The development of sensitive ELISA (Enzyme-Linked Immunosorbent Assay) for analyzing organophosphorous insecticides in fruit samples exemplifies the application of similar compounds in analytical chemistry. Such methodologies enhance the detection and quantification of residues, ensuring food safety and environmental protection (Zhang et al., 2008).

Molecular Docking and Biological Studies

Molecular docking studies, along with vibrational, structural, electronic, and optical investigations, reveal that derivatives of butanoic acid, similar to the compound of interest, may inhibit biological targets like Placenta Growth Factor (PIGF-1), suggesting their potential in developing new pharmacological agents (Vanasundari et al., 2018).

Enzymatic Studies and Inactivation Mechanisms

Research on 3-(fluoromethyl)phosphoenolpyruvate, a structurally related compound, explores its synthesis and interaction with enzymes like phosphoenolpyruvate carboxylase, illustrating the compound's potential to inactivate enzymes, which could have implications in understanding enzyme mechanisms or designing enzyme inhibitors (Wirsching & O'Leary, 1988).

Fluorescent Probes and Biomolecular Studies

The genetically encoded fluorescent amino acid, dansylalanine, demonstrates the application of fluorophore-incorporated compounds in studying protein structure, dynamics, and interactions, providing a tool for biochemical and cellular research (Summerer et al., 2006).

Synthesis and Characterization of Bioactive Compounds

The synthesis and characterization of bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties show the exploration of novel compounds for their antitumor activity, emphasizing the role of synthetic organic chemistry in drug discovery (Maftei et al., 2013).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. It could be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

2-(butylamino)-4-(3-fluoroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-2-3-7-16-12(14(19)20)9-13(18)17-11-6-4-5-10(15)8-11/h4-6,8,12,16H,2-3,7,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPDBHPWWGZWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

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